molecular formula C22H27N3O5 B4332270 N-(3,4-dimethoxyphenyl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide

N-(3,4-dimethoxyphenyl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide

Cat. No. B4332270
M. Wt: 413.5 g/mol
InChI Key: YMZFTCICZFVCGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as nicotinic acetylcholine receptor (nAChR) agonists, which are known to have a wide range of effects on the central nervous system.

Mechanism of Action

N-(3,4-dimethoxyphenyl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide acts as an agonist for the α7 subtype of nAChRs, which are widely distributed throughout the central nervous system. Activation of these receptors has been shown to improve cognitive function and memory, as well as have anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including improving cognitive function and memory, reducing inflammation, and increasing the release of neurotransmitters such as dopamine and acetylcholine. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(3,4-dimethoxyphenyl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide is that it is a selective agonist for the α7 nAChR subtype, which allows for more specific targeting of this receptor. However, one limitation is that it has a relatively short half-life, which can make dosing and administration more difficult.

Future Directions

There are a number of potential future directions for research on N-(3,4-dimethoxyphenyl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide, including:
1. Further studies on its potential therapeutic applications in conditions such as Alzheimer's disease, schizophrenia, and ADHD.
2. Development of more potent and selective agonists for the α7 nAChR subtype.
3. Investigation of the potential use of this compound in combination with other drugs or therapies.
4. Studies on the mechanisms underlying its neuroprotective effects.
5. Investigation of its potential use in other conditions, such as pain management and addiction.
In conclusion, this compound is a synthetic compound with potential therapeutic applications in a variety of conditions. Its mechanism of action as an agonist for the α7 nAChR subtype has been extensively studied, and it has been shown to have a number of biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are a number of potential future directions for research on this compound.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide has been studied extensively for its potential therapeutic applications in a variety of conditions, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). Studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease, and may have potential as a treatment for cognitive deficits in humans.

properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5/c1-28-19-8-7-18(13-20(19)29-2)24-22(27)21(26)23-14-16-3-5-17(6-4-16)15-25-9-11-30-12-10-25/h3-8,13H,9-12,14-15H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZFTCICZFVCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)CN3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxyphenyl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxyphenyl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide
Reactant of Route 3
Reactant of Route 3
N-(3,4-dimethoxyphenyl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide
Reactant of Route 4
Reactant of Route 4
N-(3,4-dimethoxyphenyl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide
Reactant of Route 5
N-(3,4-dimethoxyphenyl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide
Reactant of Route 6
N-(3,4-dimethoxyphenyl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.